molecular formula C5H5N3 B171600 2-methyl-1H-imidazole-5-carbonitrile CAS No. 112108-86-8

2-methyl-1H-imidazole-5-carbonitrile

Cat. No.: B171600
CAS No.: 112108-86-8
M. Wt: 107.11 g/mol
InChI Key: GSBGWLFUGNVIFB-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a nitrile group (-CN) attached to the fifth carbon of the imidazole ring and a methyl group (-CH₃) attached to the second carbon. It is a versatile molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, which are tolerant of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reaction are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Primary amines and other reduced forms of the compound.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2-Methyl-1H-imidazole-5-carbonitrile can be compared with other imidazole derivatives such as:

  • 1-Methyl-1H-imidazole-5-carbonitrile
  • 2-Ethyl-1H-imidazole-5-carbonitrile
  • 2-Methyl-4-nitro-1H-imidazole-5-carbonitrile

Uniqueness: The presence of the methyl group at the second position and the nitrile group at the fifth position gives this compound unique chemical properties and reactivity. These structural features influence its stability, solubility, and interaction with other molecules, making it distinct from other imidazole derivatives.

Properties

IUPAC Name

2-methyl-1H-imidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-7-3-5(2-6)8-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBGWLFUGNVIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561211
Record name 2-Methyl-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112108-86-8
Record name 2-Methyl-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-methyl-1H-imidazole
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